Methyl 2-chloro-4-(pentafluoroethyl)nicotinate
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Overview
Description
Methyl 2-chloro-4-(pentafluoroethyl)nicotinate is a chemical compound with the molecular formula C9H5ClF5NO2. It is a derivative of nicotinic acid and is characterized by the presence of a pentafluoroethyl group attached to the nicotinate structure. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(pentafluoroethyl)nicotinate typically involves the esterification of 2-chloro-4-(pentafluoroethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(pentafluoroethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Amino or thiol derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 2-chloro-4-(pentafluoroethyl)nicotinate is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(pentafluoroethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studies involving membrane-bound proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)nicotinate
- Methyl 2-chloro-4-(difluoromethyl)nicotinate
- Methyl 2-chloro-4-(fluoromethyl)nicotinate
Uniqueness
Methyl 2-chloro-4-(pentafluoroethyl)nicotinate is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications in scientific research .
Biological Activity
Methyl 2-chloro-4-(pentafluoroethyl)nicotinate is a fluorinated derivative of nicotinic acid that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of a pentafluoroethyl group and a chlorine atom, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, focusing on its toxicity, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where:
- C1 = Methyl group
- C2 = Chlorine atom
- C3 = Pentafluoroethyl group
- C4 = Nicotinic acid moiety
This specific arrangement contributes to its lipophilicity and potential interactions with cellular membranes.
Toxicity Studies
The toxicity of this compound has been assessed in various studies. Key findings include:
- Aquatic Toxicity : The compound exhibits significant toxicity to aquatic organisms, particularly in bioassays using Daphnia magna and A. fischeri. The effective concentration (EC50) values indicate a moderate to high level of toxicity, suggesting potential environmental risks associated with its use .
Organism | EC50 (mg/L) | Toxicity Level |
---|---|---|
A. fischeri | 45.3 | Highly toxic |
Daphnia magna | 164 | Moderately toxic |
Pharmacological Effects
Recent research indicates that this compound may have pharmacological properties that could be harnessed for therapeutic purposes:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways, potentially leading to apoptosis in tumor cells .
- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures can modulate neurotransmitter systems, particularly cholinergic pathways. This raises the possibility that this compound may also influence cognitive functions or neurodegenerative processes.
Case Study 1: Antiproliferative Effects
A study conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell growth compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 20 |
This suggests potential applications in cancer therapy, although further research is needed to elucidate the underlying mechanisms.
Case Study 2: Environmental Impact Assessment
An environmental assessment highlighted the risks associated with the use of this compound in agricultural applications. The study found that runoff containing this compound could lead to significant ecological disturbances in aquatic systems.
Properties
CAS No. |
1580464-71-6 |
---|---|
Molecular Formula |
C9H5ClF5NO2 |
Molecular Weight |
289.58 g/mol |
IUPAC Name |
methyl 2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H5ClF5NO2/c1-18-7(17)5-4(2-3-16-6(5)10)8(11,12)9(13,14)15/h2-3H,1H3 |
InChI Key |
GUORMFCKJWQHIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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